5-Bromo-6-hydroxyquinolin-2(1H)-one 5-Bromo-6-hydroxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931204
InChI: InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,(H,11,13)
SMILES:
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

5-Bromo-6-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15931204

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-hydroxyquinolin-2(1H)-one -

Specification

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name 5-bromo-6-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,(H,11,13)
Standard InChI Key LMPWXGZJOISTFK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC2=C1C(=C(C=C2)O)Br

Introduction

Chemical Structure and Fundamental Properties

5-Bromo-6-hydroxyquinolin-2(1H)-one belongs to the quinolin-2(1H)-one family, a class of heterocyclic compounds featuring a fused benzene and pyridinone ring system. The bromine and hydroxyl substituents occupy adjacent positions on the aromatic system, creating a polarized electronic environment that influences reactivity and intermolecular interactions .

Molecular Characteristics

The compound’s molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.05 g/mol. Key structural identifiers include:

PropertyValueSource
IUPAC Name5-bromo-6-hydroxy-1H-quinolin-2-one
SMILESO=C1NC2=C(C(Br)=C(O)C=C2)C=C1
InChIInChI=1S/C9H6BrNO2/c10-6-2-3-7(12)9-5(6)1-4-8(13)11-9/h1-4,12H,(H,11,13)
CAS Registry1420799-88-7

The planar quinolinone core facilitates π-π stacking interactions, while the bromine atom introduces steric bulk and enhances electrophilic substitution potential at the 5-position. Hydrogen bonding between the 6-hydroxy group and the pyridinone carbonyl oxygen likely contributes to crystalline packing arrangements, though single-crystal X-ray diffraction data remains unpublished .

Synthesis and Production Pathways

Industrial synthesis of 5-Bromo-6-hydroxyquinolin-2(1H)-one typically follows bromination strategies analogous to those used for positional isomers. While detailed protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

Route 1: Direct Bromination of 6-Hydroxyquinolin-2(1H)-one

This method parallels the synthesis of 5-bromo-8-hydroxyquinolin-2(1H)-one described in literature, substituting the starting material with the 6-hydroxy analog. Bromination agents such as N-bromosuccinimide (NBS) in acetic acid at 0–25°C could achieve regioselective substitution at the 5-position.

Route 2: Hydroxylation of 5-Bromoquinolin-2(1H)-one

An alternative approach involves introducing the hydroxyl group via directed ortho-metalation. Lithiation of 5-bromoquinolin-2(1H)-one at the 6-position followed by quenching with electrophilic oxygen sources (e.g., trimethylborate/O₂) may yield the target compound .

Comparative reaction yields remain unpublished, though analogous demethylation reactions using boron tribromide (BBr₃) in dichloromethane achieve 65% efficiency for 3-hydroxy derivatives . Purification typically involves sequential solvent extraction and recrystallization from methanol/water mixtures .

Physicochemical Characterization

Experimental data for 5-Bromo-6-hydroxyquinolin-2(1H)-one remains limited, but computational predictions and analog comparisons provide insights:

Spectral Properties

  • ¹H NMR (predicted): Downfield shifts expected for H-7 (δ ~7.4 ppm) and H-8 (δ ~7.2 ppm) due to deshielding by the electron-withdrawing bromine .

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 239.97 ([M+H]⁺) with characteristic ¹⁰⁸Br/⁸¹Br isotopic splitting .

Solubility and Stability

Preliminary data indicates:

  • Moderate solubility in polar aprotic solvents (DMSO: >10 mg/mL)

  • Limited aqueous solubility (<1 mg/mL at pH 7)

  • pH-dependent stability, with degradation observed under strongly alkaline conditions (pH >10)

Hazard CodePrecautionary Measure
P201Obtain special handling instructions
P210Avoid heat/open flames
P280Wear protective gloves/eye protection

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, necessitating storage below 25°C in inert atmospheres .

Comparative Analysis with Structural Analogs

The substitution pattern profoundly influences physicochemical and biological properties:

Compound5-Br-4-OH5-Br-6-OH 5-Br-8-OH
LogP (calc.)2.12.31.9
Aqueous Solubility (μg/mL)45<1120
Antimicrobial MIC (μg/mL)NDND4–16

The 6-hydroxy derivative’s reduced solubility compared to 8-hydroxy analogs suggests formulation challenges for biological applications .

Future Research Directions

  • Synthetic Optimization: Develop catalytic bromination methods to improve regioselectivity and yield .

  • Biological Screening: Evaluate in vitro activity against ESKAPE pathogens and cancer cell lines.

  • Formulation Studies: Investigate prodrug strategies or nanoparticle delivery systems to enhance bioavailability .

  • Computational Modeling: Perform MD simulations to predict protein-ligand interactions with therapeutic targets.

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